molecular formula C19H23ClN4O2 B2672797 1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 2320642-69-9

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea

Cat. No.: B2672797
CAS No.: 2320642-69-9
M. Wt: 374.87
InChI Key: XIBOBMQIPVJUQG-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a pyrazolyl ethyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea typically involves multiple steps:

    Formation of the Chlorinated Methoxyphenyl Intermediate: The initial step involves the chlorination of 2-methoxyphenyl to form 5-chloro-2-methoxyphenyl.

    Synthesis of the Pyrazolyl Intermediate: The next step involves the formation of the 3,5-dicyclopropyl-1H-pyrazol-1-yl intermediate.

    Coupling Reaction: The final step involves coupling the chlorinated methoxyphenyl intermediate with the pyrazolyl intermediate under specific reaction conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea: This compound is unique due to its specific chemical structure and properties.

    N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: A similar compound with a different functional group, used in various research applications.

    5’-chloro-2’-methoxyformanilide: Another related compound with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its combination of a chlorinated methoxyphenyl group and a pyrazolyl ethyl urea moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-26-18-7-6-14(20)10-16(18)22-19(25)21-8-9-24-17(13-4-5-13)11-15(23-24)12-2-3-12/h6-7,10-13H,2-5,8-9H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBOBMQIPVJUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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